Benzothiazole Scaffold vs. Azole Scaffold: Structural and Mechanistic Differentiation of Diamthazole
Diamthazole contains a benzothiazole core (a benzene ring fused to a thiazole ring containing one nitrogen and one sulfur atom) [1]. This contrasts with azole antifungals (e.g., clotrimazole, fluconazole), which contain imidazole or triazole rings (five-membered heterocycles with two or three nitrogen atoms). Published research indicates that benzothiazole derivatives exhibit antifungal mechanisms distinct from CYP51 inhibition, instead targeting cell wall biosynthesis and metabolic homeostasis . This structural divergence establishes diamthazole as a mechanistically distinct alternative to azole-based compounds [1].
| Evidence Dimension | Chemical scaffold and mechanism of action |
|---|---|
| Target Compound Data | Benzothiazole core; mechanism involves disruption of fungal metabolic homeostasis and inhibition of cell wall biosynthesis |
| Comparator Or Baseline | Azole antifungals (e.g., clotrimazole): Imidazole/triazole core; mechanism is lanosterol 14α-demethylase (CYP51) inhibition |
| Quantified Difference | Qualitative structural and mechanistic difference; no direct quantitative MIC data for diamthazole identified in accessible literature |
| Conditions | Structural classification per PubChem and DrugBank; mechanism statement per vendor technical datasheet |
Why This Matters
For researchers investigating antifungal resistance mechanisms or developing non-azole antifungals, diamthazole provides a distinct benzothiazole chemical tool.
- [1] National Center for Biotechnology Information. PubChem Compound Summary for CID 6673, Diamthazole. PubChem, 2005. View Source
